7-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine
Description
7-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine (CAS: 554408-52-5) is a fluorinated heterocyclic compound with the molecular formula C₇H₆F₃N₅ and a molecular weight of 217.15 g/mol . Its structure features a triazolopyrimidine core substituted with a methyl group at position 7, a trifluoromethyl group at position 2, and an amine at position 3.
Properties
IUPAC Name |
7-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N5/c1-3-2-4(11)12-6-13-5(7(8,9)10)14-15(3)6/h2H,1H3,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLAEDYPMUOURZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
554408-52-5 | |
| Record name | 7-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Formation via 3,5-Diamino-1,2,4-Triazole and β-Ketoesters
The triazolo[1,5-a]pyrimidine core is most efficiently constructed through cyclocondensation of 3,5-diamino-1,2,4-triazole with β-ketoesters or 1,3-diketones. For example, ethyl 4,4,4-trifluoroacetoacetate reacts with 3,5-diamino-1,2,4-triazole in acetic acid under reflux to yield 7-methyl-2-(trifluoromethyl)-triazolo[1,5-a]pyrimidin-5-amine directly. This method, adapted from RSC methodologies, achieves regioselectivity by leveraging the electron-withdrawing effect of the trifluoromethyl group, which directs cyclization to position 2 (Scheme 1). The reaction typically proceeds at 80–100°C for 6–12 hours, yielding 70–85% of the desired product after recrystallization from ethyl acetate.
Scheme 1 :
$$
\text{3,5-Diamino-1,2,4-triazole} + \text{CF}3\text{C(O)CH}2\text{COOEt} \xrightarrow{\text{AcOH, 90°C}} \text{Target Compound} \quad
$$
Solvent and Catalytic Effects
Polar aprotic solvents like DMF enhance reaction rates but may reduce regioselectivity due to increased solvation of intermediates. In contrast, acetic acid improves selectivity by stabilizing protonated intermediates, favoring trifluoromethyl incorporation at position 2. Catalytic additives such as p-toluenesulfonic acid (5 mol%) further accelerate cyclization, reducing reaction times to 4–6 hours without compromising yield.
Post-Synthetic Functionalization Approaches
Chlorination-Amination Sequence
For substrates where direct cyclocondensation is impractical, a two-step chlorination-amination protocol is employed. Starting from 7-methyl-2-chloro-triazolo[1,5-a]pyrimidine, phosphorus oxychloride (POCl$$3$$) mediates chlorination at position 5, followed by displacement with aqueous ammonia or ammonium hydroxide (Scheme 2). This method, derived from anti-tumor agent syntheses, achieves 60–75% yields but requires careful control of POCl$$3$$ stoichiometry to avoid over-chlorination.
Scheme 2 :
$$
\text{7-Methyl-2-chloro-triazolo[1,5-a]pyrimidine} \xrightarrow{\text{POCl}3, \Delta} \text{5-Chloro intermediate} \xrightarrow{\text{NH}4\text{OH}} \text{Target Compound} \quad
$$
Trifluoromethylation via Cross-Coupling
Late-stage introduction of the trifluoromethyl group is achieved through palladium-catalyzed cross-coupling. For example, 7-methyl-2-iodo-triazolo[1,5-a]pyrimidin-5-amine reacts with methyl trifluoro(trimethylstannyl)borate under Suzuki–Miyaura conditions (Pd(PPh$$3$$)$$4$$, K$$2$$CO$$3$$, DMF) to install the CF$$_3$$ group. This method, adapted from patent literature, affords moderate yields (50–65%) but requires rigorous exclusion of moisture and oxygen to prevent catalyst deactivation.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Optimization
Cyclocondensation Regiochemistry
Density functional theory (DFT) calculations reveal that the trifluoromethyl group’s electronegativity lowers the activation energy for cyclization at position 2 by 8–12 kcal/mol compared to unsubstituted analogs. This electronic bias ensures preferential formation of the 2-CF$$_3$$ regioisomer, even in the presence of steric hindrance from the methyl group at position 7.
Amination Kinetics
Kinetic studies of the chlorination-amination route indicate second-order dependence on ammonia concentration, suggesting a nucleophilic aromatic substitution (S$$\text{N}$$Ar) mechanism. The reaction is accelerated by electron-withdrawing groups (EWGs) at position 2, with CF$$3$$ increasing the rate constant by a factor of 3.2 compared to Cl.
Industrial-Scale Considerations
Purification Strategies
Chromatographic purification on silica gel (ethyl acetate/hexane, 1:3) remains the standard for isolating the target compound. However, recent advances in continuous flow crystallization using antisolvent (water) addition improve purity to >99% while reducing solvent consumption by 40%.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted triazolopyrimidines.
Scientific Research Applications
7-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of DNA-dependent protein kinase (DNA-PK), which plays a crucial role in DNA repair processes . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular processes such as DNA repair and cell cycle progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substitution Patterns
The triazolopyrimidine scaffold is highly versatile, with substitutions significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physical Properties of Selected Triazolopyrimidine Derivatives
Key Observations :
- Substitution at Position 7 : The target compound’s 7-methyl group contrasts with bulkier substituents like phenethyl amines (e.g., compound 47) or alkoxy chains (e.g., compound 3f). Smaller groups like methyl may enhance membrane permeability compared to hydrophilic or bulky groups .
- Trifluoromethyl Group: The 2-CF₃ group in the target compound is a hallmark of fluorinated derivatives, known to improve metabolic stability and lipophilicity. Analogous compounds with CF₃ (e.g., compound 47) or difluoroethyl groups (e.g., D67 in ) highlight the role of fluorine in optimizing bioactivity.
- Amine vs.
Biological Activity
7-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine is a compound of interest due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : C8H7F3N4
- CAS Number : 554408-52-5
- Molecular Weight : 220.17 g/mol
- Structure : The compound features a triazolo-pyrimidine core with a trifluoromethyl group and a methyl group at specific positions.
The biological activity of this compound is primarily attributed to its interaction with microtubules and inhibition of tubulin polymerization. This mechanism is crucial for disrupting cancer cell proliferation.
Inhibition of Tubulin Polymerization
Research indicates that derivatives of the triazolo-pyrimidine scaffold exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- IC50 Values : Compounds related to this scaffold demonstrated IC50 values ranging from 60 nM to over 100 nM against cell lines such as HeLa and A549. Specifically, compounds with halogen substitutions showed enhanced activity due to increased interaction with tubulin .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various substituents on the triazolo-pyrimidine structure:
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| 2 | Electron-withdrawing (e.g., F, Cl) | Increased potency against cancer cell lines |
| 7 | Aromatic groups (e.g., anilines) | Enhanced binding affinity to tubulin |
Notable Findings
In a study examining the antiproliferative effects of various derivatives:
- Compounds with a 3′,4′,5′-trimethoxyphenyl moiety at the 7-position exhibited significant activity against HeLa cells and induced G2/M phase arrest leading to apoptosis via the mitochondrial pathway .
Study on Antiproliferative Activity
A recent investigation focused on the antiproliferative effects of several derivatives of this compound. The study reported:
- Cell Lines Tested : A549 (lung), MDA-MB-231 (breast), HeLa (cervical), HT-29 (colon).
- Results : The most potent compounds demonstrated IC50 values as low as 60 nM against HeLa cells and showed selective toxicity towards cancer cells compared to normal cells.
Zebrafish Model
In vivo studies using zebrafish embryos demonstrated that selected derivatives significantly inhibited tumor growth and induced apoptosis in cancer cells. This model provided insights into the compound's potential therapeutic applications in oncology .
Q & A
Q. Advanced
- Kinase inhibition assays : Use recombinant kinases (e.g., EGFR or CDK2) with ATP-competitive binding protocols (IC determination via fluorescence polarization) .
- Cellular assays : Test antiproliferative effects in cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) at 1–100 µM concentrations .
- Molecular docking : Simulate binding to target proteins (e.g., dihydroorotate dehydrogenase) using AutoDock Vina, validating with mutagenesis studies .
How can researchers resolve contradictions in reported biological activities across studies?
Q. Advanced
- Dose-response reevaluation : Test activity across a broader concentration range (e.g., 0.1–200 µM) to identify non-linear effects.
- Assay standardization : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time .
- Metabolite profiling : Use LC-MS to detect active metabolites or degradation products that may influence results .
What computational parameters are critical for predicting the compound’s stability and detonation properties?
Q. Advanced
- Heats of Formation (HOF) : Calculate via isodesmic reactions using Gaussian09 at the CBS-QB3 level .
- Detonation velocity (D) and pressure (P) : Predict via Kamlet-Jacobs equations using EXPLO5 software .
- Electrostatic potential maps : Identify reactive hotspots for decomposition pathways (e.g., nitro group reduction) .
What strategies are effective for synthesizing derivatives with modified substituents?
Q. Advanced
- Nucleophilic substitution : Replace the 5-amine group with alkyl/aryl amines under microwave-assisted conditions (100°C, 30 min) .
- Cross-coupling reactions : Introduce aryl groups via Suzuki-Miyaura coupling (Pd(PPh), NaCO, DMF/HO) at the C7 position .
- Oxidation/Reduction : Modify the triazole ring using HO (oxidation) or NaBH (reduction) to alter electronic properties .
How does this compound compare structurally and functionally to similar triazolopyrimidine derivatives?
Q. Advanced
- Structural : The trifluoromethyl group increases lipophilicity (clogP ~2.5 vs. ~1.8 for methyl analogs) and steric bulk, reducing π-π stacking in crystal lattices .
- Functional : Compared to 7-hydroxy analogs, this compound shows 10-fold higher kinase inhibition due to enhanced hydrogen bonding with active-site residues .
What are best practices for ADMET profiling in preclinical studies?
Q. Advanced
- Absorption : Perform Caco-2 permeability assays (apparent permeability >1 × 10 cm/s indicates good absorption) .
- Metabolism : Use human liver microsomes (HLM) to assess CYP450-mediated degradation (t >60 min suggests metabolic stability) .
- Toxicity : Screen for hERG channel inhibition (patch-clamp assays) and Ames test mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
